molecular formula C25H35ClN6O B609332 N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride CAS No. 2080306-21-2

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride

Cat. No.: B609332
CAS No.: 2080306-21-2
M. Wt: 471.0 g/mol
InChI Key: SCEOGAWLKSVXHH-UHFFFAOYSA-N
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Description

MRT68921 hydrochloride is a potent and specific inhibitor of Unc-51-like kinase 1 and Unc-51-like kinase 2 kinases. It is known for its ability to reduce Unc-51-like kinase 1 activity in cells and block autophagy induction. This compound is widely used in scientific research, particularly in studies related to autophagy and cancer therapy .

Scientific Research Applications

MRT68921 hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

MRT68921 is cytotoxic . It is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling this compound .

Future Directions

While MRT68921 shows promise as a tumor therapy agent due to its cytotoxic properties and its ability to act on oxidative stress signals to kill cancer cells , more research is needed to fully understand its potential applications and long-term effects.

Relevant Papers There are several papers that have cited the use of MRT68921 dihydrochloride . These papers span a range of topics, including the role of ULK1 in the initial stages of autophagy , the inhibition of ULK1 and ULK2 in vitro , and the blocking of mTOR-dependent autophagy .

Biochemical Analysis

Biochemical Properties

MRT68921 (dihydrochloride) plays a significant role in biochemical reactions. It is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . This compound interacts with these enzymes to inhibit autophagy in cells .

Cellular Effects

MRT68921 (dihydrochloride) has profound effects on various types of cells and cellular processes. It reduces ULK1 activity in cells and blocks autophagy induction . It also influences cell function by acting on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .

Molecular Mechanism

The molecular mechanism of MRT68921 (dihydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting ULK1 and ULK2 . It also blocks mTOR dependent autophagy .

Dosage Effects in Animal Models

The effects of MRT68921 (dihydrochloride) vary with different dosages in animal models

Metabolic Pathways

MRT68921 (dihydrochloride) is involved in metabolic pathways related to autophagy

Chemical Reactions Analysis

Types of Reactions

MRT68921 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MRT68921 hydrochloride is unique due to its high specificity and potency in inhibiting Unc-51-like kinase 1 and Unc-51-like kinase 2 kinases. Its ability to block autophagy and induce cytotoxicity in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEOGAWLKSVXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080306-21-2
Record name Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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